molecular formula C20H24O5 B1674047 Fragransin A2 CAS No. 112652-46-7

Fragransin A2

Cat. No. B1674047
M. Wt: 344.4 g/mol
InChI Key: GMXMKSFJQLFOSO-IIBDXVJDSA-N
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Description

Fragransin A2 is a lignan that can be isolated from the stems of Knema furfuracea (Myristicaceae) . It has shown anticancer activity .


Synthesis Analysis

The divergent syntheses of Fragransin A2 are detailed in a study . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers . The two common chiral γ-butyrolactone intermediates were designed to be capable of assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps .


Molecular Structure Analysis

The molecular formula of Fragransin A2 is C20H24O5 . The average mass is 344.402 Da and the monoisotopic mass is 344.162384 Da .


Chemical Reactions Analysis

In the synthesis of Fragransin A2, an asymmetric α-methylation cleanly proceeded to provide 3,4-dimethyl-5-aryldihydrofuran-2 (3 H)-one in a 96% yield as a single diastereomer .


Physical And Chemical Properties Analysis

Fragransin A2 has a density of 1.2±0.1 g/cm^3, a boiling point of 509.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.0±3.0 kJ/mol and the flash point is 262.0±30.1 °C . The index of refraction is 1.565 and the molar refractivity is 95.5±0.3 cm^3 .

Scientific Research Applications

  • Organic Chemistry

    • Application Summary : Fragransin A2 is a type of lignan, a class of compounds that are widely distributed in plants and human food sources . It has been used in the divergent syntheses of various optically active tetrahydrofuran lignans .
    • Methods of Application : An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers .
    • Results or Outcomes : The approach allows for assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps . These five syntheses are among the shortest and highest-yielding syntheses reported to date .
  • Cytotoxic Activity

    • Application Summary : Fragransin A2 has been investigated for its cytotoxic activity against cancer cell lines .
    • Methods of Application : The cytotoxic activity of Fragransin A2 was tested against eight cancer cell lines .
    • Results or Outcomes : The results of these tests are not specified in the source .
  • Synthesis of Other Lignans
    • Application Summary : Fragransin A2 has been used in the divergent syntheses of various optically active tetrahydrofuran lignans, including (-)-chicanine, (+)-galbelgin, (+)-talaumidin, and (+)-galbacin .
    • Methods of Application : An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers .
    • Results or Outcomes : The approach allows for assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps . These five syntheses are among the shortest and highest-yielding syntheses reported to date .

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-[(2R,3R,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXMKSFJQLFOSO-IIBDXVJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fragransin A2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
H Kim, CM Wooten, Y Park, J Hong - Organic Letters, 2007 - ACS Publications
A versatile route to the synthesis of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, (−)-odoratisol C (1), (−)-futokadsurin A (2), (−)-veraguensin (3), (+)-fragransin A 2 (4), (+)-galbelgin (5), …
Number of citations: 62 pubs.acs.org
CE Rye, D Barker - Synlett, 2009 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 39 www.thieme-connect.com
S Hanessian, GJ Reddy - Synlett, 2007 - thieme-connect.com
A new ring closure to tetrasubstituted tetrahydrofurans from the intramolecular attack of an OMOM ether onto a benzylic mesylate proceeds through a quinonoid intermediate or by direct …
Number of citations: 17 www.thieme-connect.com
D Barker, B Dickson, N Dittrich… - Pure and Applied …, 2012 - degruyter.com
The acyl-Claisen rearrangement, also called a zwitterionic aza-Claisen rearrangement, allows for the synthesis of 2,3-syn-substituted morpholine pent-4-eneamides with high levels of …
Number of citations: 17 www.degruyter.com
N Rangkaew, R Suttisri, M Moriyasu, K Kawanishi - Fitoterapia, 2009 - Elsevier
A new arylnaphthalene lignan, named furfuracin (1), was isolated from the leaves of Knema furfuracea (Myristicaceae), whereas 7 known compounds including (+)-trans-1,2-…
Number of citations: 24 www.sciencedirect.com
PT Thuong, TM Hung, NM Khoi, HTM Nhung… - Archives of pharmacal …, 2014 - Springer
… been characterized as DHGA, macelignan, fragransin A2, and nectandrin B. Nutmegs and … that DHGA and other three lignans, macelignan, fragransin A2, and nectandrin B, are major …
Number of citations: 52 link.springer.com
H Kasahara, M Miyazawa, H Kameoka - Phytochemistry, 1996 - Elsevier
Biotransformation of the 7,7′-epoxylignans, (+)-veraguensin, (+)-galbelgin and galgravin by Aspergillus niger has been investigated. These lignans were converted to their …
Number of citations: 14 www.sciencedirect.com
E Jung - 2016 - researchspace.auckland.ac.nz
… This resulted in the synthesis of aza-analogues of fragransin A2 2.15 and galbelgin 2.14. 1,4-Benzodioxane neolignans are another subtype of lignan that show remarkable biological …
Number of citations: 0 researchspace.auckland.ac.nz
M Miyazawa, H Kasahara, H Kameoka - Natural Product Letters, 1996 - Taylor & Francis
… Fragransin A2 (5 rng) in A ca (1 mi) containing sulphuric acid (1 drop) was kept at room temperature for an hour, then poured into excess of saturated NaHC03 solution, and extracted …
Number of citations: 12 www.tandfonline.com
IN Fitriani, HM Ansory - JKPK (Jurnal Kimia dan Pendidikan Kimia), 2021 - jurnal.uns.ac.id
Molecular docking analysis was carried out to understand better the interaction between DHODH and inhibitor from nutmeg in this series. The nutmeg constituent binding orientations in …
Number of citations: 3 jurnal.uns.ac.id

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